![molecular formula C18H17ClN2O B5434636 N'-[1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5434636.png)
N'-[1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide, also known as CPPC, is a chemical compound that has been the subject of extensive research due to its potential applications in various fields. CPPC is a cyclopropane derivative that has been synthesized using different methods.
Mecanismo De Acción
N'-[1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the regulation of inflammation and pain. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and antioxidant activities by reducing the production of reactive oxygen species (ROS) and inhibiting the activity of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that play a crucial role in the regulation of apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide has several advantages for lab experiments, including its easy synthesis and low cost. However, this compound has limitations such as its low solubility in water and its potential toxicity, which may affect the results of experiments.
Direcciones Futuras
N'-[1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide has several potential future directions, including its use as a lead compound for the development of novel anti-inflammatory, antioxidant, and anticancer agents. This compound can also be explored for its potential use as a plant growth regulator and as a precursor for the synthesis of novel materials. Further studies are needed to explore the pharmacokinetics and toxicity of this compound to determine its safety and efficacy for human use.
Conclusion:
In conclusion, this compound is a cyclopropane derivative that has been extensively studied for its potential applications in various fields. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities, and has potential future directions as a lead compound for the development of novel agents. Further studies are needed to explore the pharmacokinetics and toxicity of this compound to determine its safety and efficacy for human use.
Métodos De Síntesis
N'-[1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide has been synthesized using various methods, including the reaction of 2-chloroacetophenone with hydrazine hydrate to form 2-(2-chlorophenyl)hydrazine, followed by the reaction of this intermediate with cyclopropanecarboxaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. Another method involves the reaction of 2-chloroacetophenone with phenylhydrazine to form N-(2-chlorophenyl)-N-phenylhydrazine, which is then reacted with cyclopropanecarboxaldehyde to form this compound.
Aplicaciones Científicas De Investigación
N'-[1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been explored for its potential use as a plant growth regulator and as a precursor for the synthesis of novel materials.
Propiedades
IUPAC Name |
N-[(Z)-1-(2-chlorophenyl)ethylideneamino]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c1-12(14-9-5-6-10-17(14)19)20-21-18(22)16-11-15(16)13-7-3-2-4-8-13/h2-10,15-16H,11H2,1H3,(H,21,22)/b20-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGIIIAZUKNKCD-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1CC1C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1CC1C2=CC=CC=C2)/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

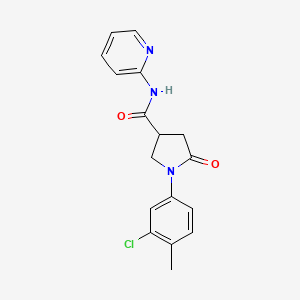
![3-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5434565.png)
![N-[1-[(allylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B5434573.png)
![N-benzyl-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5434575.png)
![7-(3-chloro-4-methylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5434581.png)
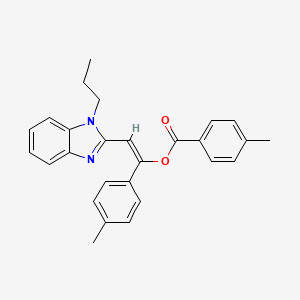
![6-iodo-3-methyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5434591.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-ethyl-N-phenylacetamide](/img/structure/B5434596.png)
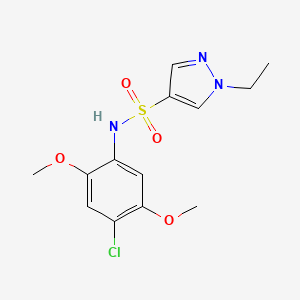
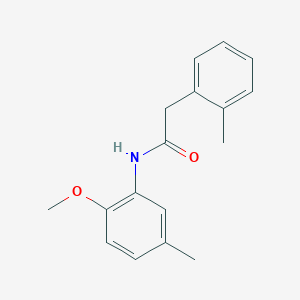

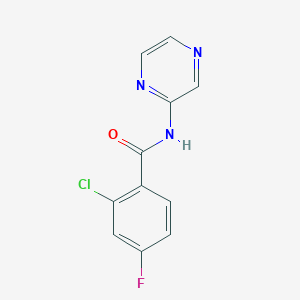
![4-({[(3,4-dimethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5434629.png)
![2,4,6-trimethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5434654.png)